2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrimidine core substituted with amino and phenoxy groups, and a phenol moiety linked to a vinylbenzyl ether, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions:
Vinylbenzyl Ether Formation: The phenol group is then reacted with 4-vinylbenzyl chloride in the presence of a base to form the vinylbenzyl ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The vinyl group can participate in various substitution reactions, including halogenation or hydroboration-oxidation to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), borane reagents for hydroboration.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or hydroborated products.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of polymers, dyes, and other organic compounds.
Biology and Medicine
This compound’s structure suggests potential biological activity, particularly in medicinal chemistry. It could be explored for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Industry
In materials science, the vinylbenzyl ether moiety can be polymerized to form novel materials with unique properties. These materials could find applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting the function of these biomolecules. The pyrimidine core and phenol groups are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-(4-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-ethylbenzyl)oxy)phenol: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
The presence of the vinylbenzyl ether moiety in 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-vinylbenzyl)oxy)phenol makes it unique compared to its analogs. This functional group allows for polymerization and other chemical modifications that are not possible with the ethyl or hydroxy analogs, providing a broader range of applications in materials science and organic synthesis.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-3-17-4-6-18(7-5-17)16-32-21-12-13-22(23(30)14-21)25-24(15-28-26(27)29-25)33-20-10-8-19(31-2)9-11-20/h3-15,30H,1,16H2,2H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBXILXGUONEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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